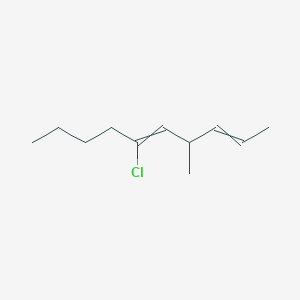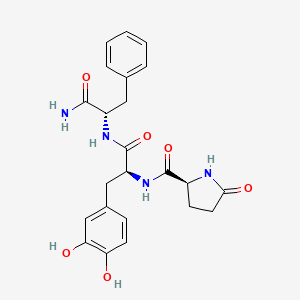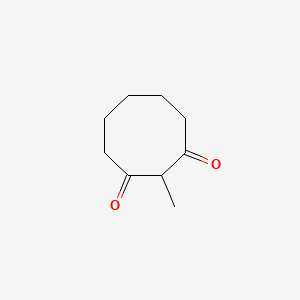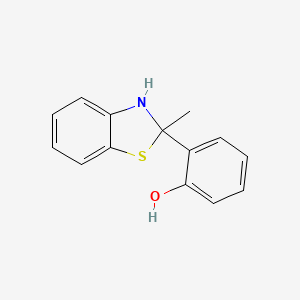
2-(2-Methyl-2,3-dihydro-1,3-benzothiazol-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methyl-2,3-dihydro-1,3-benzothiazol-2-yl)phenol is a heterocyclic compound that contains both a benzothiazole and a phenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-2,3-dihydro-1,3-benzothiazol-2-yl)phenol can be achieved through several synthetic pathways. One common method involves the reaction of 2-aminothiophenol with an appropriate aldehyde under acidic conditions to form the benzothiazole ring. The phenol group can be introduced through subsequent reactions involving hydroxylation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the synthesis process and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methyl-2,3-dihydro-1,3-benzothiazol-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products Formed
The major products formed from these reactions include quinones from oxidation, reduced benzothiazole derivatives from reduction, and substituted benzothiazole phenols from electrophilic substitution .
Aplicaciones Científicas De Investigación
2-(2-Methyl-2,3-dihydro-1,3-benzothiazol-2-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 2-(2-Methyl-2,3-dihydro-1,3-benzothiazol-2-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or interfere with cellular processes by interacting with receptors. The exact pathways depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzothiazole derivatives such as 2-aminobenzothiazole and 2-mercaptobenzothiazole. These compounds share the benzothiazole core structure but differ in their substituents, leading to variations in their chemical and biological properties .
Uniqueness
This dual functionality allows it to participate in a wider range of chemical reactions and enhances its utility in various fields .
Propiedades
Número CAS |
72386-33-5 |
|---|---|
Fórmula molecular |
C14H13NOS |
Peso molecular |
243.33 g/mol |
Nombre IUPAC |
2-(2-methyl-3H-1,3-benzothiazol-2-yl)phenol |
InChI |
InChI=1S/C14H13NOS/c1-14(10-6-2-4-8-12(10)16)15-11-7-3-5-9-13(11)17-14/h2-9,15-16H,1H3 |
Clave InChI |
NCIYJNHGOUNYSG-UHFFFAOYSA-N |
SMILES canónico |
CC1(NC2=CC=CC=C2S1)C3=CC=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


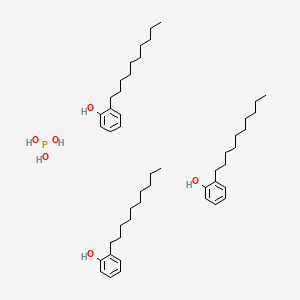
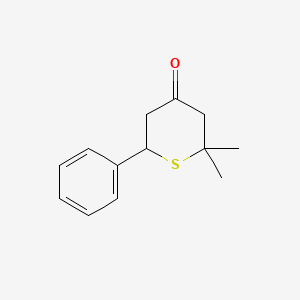
phosphanium bromide](/img/structure/B14465858.png)
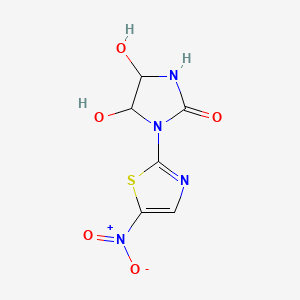
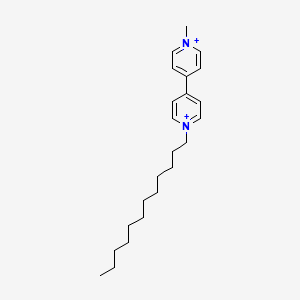
![1-methyl-3-[3-(2-phenylethoxy)phenyl]-3-propylazetidine](/img/structure/B14465888.png)
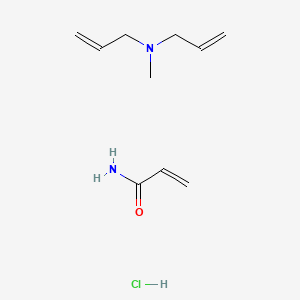
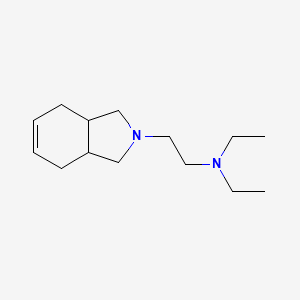
![Methyl 4,5-dihydrothieno[2,3-c]pyridine-5-carboxylate](/img/structure/B14465907.png)
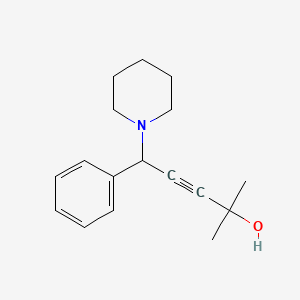
![Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-3-methoxyphenyl]azo]-, sodium salt](/img/structure/B14465911.png)
